molecular formula C12H12N4O3 B2981506 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)acetamide CAS No. 2034267-77-9

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)acetamide

Cat. No.: B2981506
CAS No.: 2034267-77-9
M. Wt: 260.253
InChI Key: COGFDTKFWPZMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a cyclopropyl group and an isoxazole-linked acetamide moiety. The cyclopropyl group may enhance metabolic stability and modulate lipophilicity, while the isoxazole ring contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c17-11(13-10-5-6-19-15-10)7-16-12(18)4-3-9(14-16)8-1-2-8/h3-6,8H,1-2,7H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGFDTKFWPZMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)acetamide is a synthetic organic molecule with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18H19N5O2
  • Molecular Weight : 349.394 g/mol
  • Structural Features :
    • Pyridazinone core
    • Cyclopropyl group
    • Isoxazole moiety

Structural Representation

FeatureDescription
IUPAC Name2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)acetamide
CAS NumberNot specified in the current literature
SMILESNot specified in the current literature

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The presence of the isoxazole moiety enhances its binding affinity and specificity, which may modulate various biochemical pathways relevant to therapeutic applications.

Enzyme Inhibition

Research indicates that the compound can inhibit certain enzymes by binding to their active sites. This inhibition is crucial for its potential use in treating diseases where these enzymes play a significant role.

Receptor Modulation

The compound may also interact with various receptors, influencing signaling pathways that are vital for cellular function and homeostasis. This interaction could lead to therapeutic effects in conditions such as inflammation or cancer.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds structurally similar to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)acetamide. For instance:

  • Case Study: In vitro Studies
    • A study demonstrated that similar pyridazinone derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the compound may possess similar activity.
  • Mechanism of Action
    • The anticancer effects are believed to result from the induction of apoptosis and inhibition of cell proliferation through enzyme inhibition pathways.

Anti-inflammatory Effects

Research has also suggested potential anti-inflammatory properties:

  • Case Study: In vivo Models
    • Animal models treated with derivatives showed reduced markers of inflammation, indicating that the compound could be beneficial in inflammatory diseases.
  • Biochemical Pathways
    • The modulation of inflammatory mediators through enzyme inhibition may contribute to these observed effects.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds.

CompoundKey FeaturesBiological Activity
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamideLacks isoxazole moietyReduced biological activity
N-(4-methylpyridin-3-yl)acetamideLacks pyridazinone coreImportant for enzyme inhibition
N-(isoxazol-3-yl)acetamideSimilar structure but lacks cyclopropyl groupPotentially alters pharmacological properties

Conclusion and Future Directions

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)acetamide presents promising biological activities, particularly in anticancer and anti-inflammatory contexts. Further research is warranted to elucidate its mechanisms of action fully, optimize its pharmacological profile, and explore its potential as a therapeutic agent.

Future studies should focus on:

  • In vivo Testing : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To clarify specific interactions at the molecular level.
  • Structure-Activity Relationship (SAR) : To identify modifications that enhance biological activity.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound and P-0042 share a pyridazinone core, whereas Compound 198 uses a pyridine scaffold. Pyridazinones are electron-deficient and may exhibit distinct binding affinities compared to pyridine-based structures .

Substituent Effects :

  • Cyclopropyl Group : Present in the target compound (3-position) and P-0042 (as N-cyclopropylacetamide), this group likely improves metabolic stability by reducing oxidative metabolism. In contrast, Compound 198 lacks cyclopropyl motifs.
  • Isoxazole vs. Benzoisoxazole : The target compound’s isoxazole ring is simpler and less lipophilic than the benzo[d]isoxazol-3-yl group in Compound 198, which may influence solubility and target selectivity .

Compound 198 employs a more complex multi-step synthesis involving indazole and alkyne intermediates .

Hypothetical Pharmacological Implications

While biological data for the target compound are unavailable, structural comparisons suggest:

  • Kinase Inhibition Potential: Pyridazinone derivatives (e.g., P-0042) are often kinase inhibitors. The cyclopropyl and isoxazole groups in the target compound may optimize ATP-binding pocket interactions.
  • Metabolic Stability : The cyclopropyl group in the target compound and P-0042 could confer resistance to CYP450-mediated oxidation compared to Compound 198’s indazole and alkyne substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.